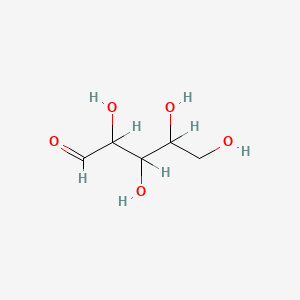
MTTA (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTTA is a designer drug that features a carbonyl group adjacent to a phenyl group, similar to cathinones. Also marketed as mephtetramine, MTTA differs structurally from cathinones, most notably by the presence of an additional carbon between the carbonyl and amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Scientific Research Applications
Supramolecular Architectures and Coordination Polymers
MTTA (hydrochloride) has been utilized in the synthesis of novel nanoporous supramolecular architectures based on copper(I) coordination polymers. These structures display unique topological metal networks and are formed by bridging copper(I) centers with MTTA ligands, resulting in different shapes of cavities and nanochannels, which have potential applications in material science and chemistry (Wu et al., 2005).
Energetic Coordination Compound Synthesis
Research has shown that MTTA can be used as a ligand in the synthesis of energetic coordination compounds like Cu(Mtta)2(NO3)2. This compound exhibits a unique six-coordinated and distorted octahedral structure and has been explored as an additive to promote the thermal decomposition of ammonium perchlorate, indicating potential applications in the field of explosives or propellants (Yang et al., 2011).
Heterometallic Metal-Organic Framework (MOF)
MTTA is a key component in the synthesis of a reticular 3D heterometallic MOF, which has been recognized for its high heat of detonation, good thermostability, and insensitivity. This framework illustrates the potential of MTTA in creating high-energy-density materials, potentially applicable in areas such as material science and engineering (Feng et al., 2015).
Properties
Molecular Formula |
C12H15NO · HCl |
|---|---|
Molecular Weight |
225.7 |
InChI |
InChI=1S/C12H15NO.ClH/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14;/h2-5,10,13H,6-8H2,1H3;1H |
InChI Key |
YIORJSVFDCPMMT-UHFFFAOYSA-N |
SMILES |
O=C1C(CNC)CCC2=CC=CC=C21.Cl |
Synonyms |
Mephtetramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



